![molecular formula C14H14ClNO4S2 B2479586 Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate CAS No. 478249-86-4](/img/structure/B2479586.png)
Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate, also known as MTSP, is an organosulfur compound that has been studied for its potential applications in the scientific research field. MTSP is a colorless liquid with a melting point of -12.5 °C and a boiling point of 166 °C. It is soluble in water and organic solvents, and is an important chemical intermediate for the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Enzyme Induction
Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate and its structurally related compounds have been studied for their ability to induce changes in hepatic microsomal drug-metabolizing enzymes. Notably, chlorophenyl methyl sulfides, their oxidized compounds, and methylsulfonyl metabolites have been observed to enhance the activity of various drug-metabolizing enzymes such as aniline hydroxylase and aminopyrine N-demethylase. These compounds also influence the content of cytochromes like P-450 and b5 in rat liver microsomes, indicating their significant role in the induction of drug-metabolizing enzymes. The specific methylsulfonyl metabolites appear to be crucial in this induction process, and this activity is influenced by the chemical structure and the presence of specific functional groups or metabolites (Kimura et al., 1983) (Kato et al., 1986).
Anticonvulsant Activity
Compounds structurally related to Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate have been explored for their potential anticonvulsant properties. For instance, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-l-oate demonstrated potent anticonvulsant effects in animal models, indicating the potential therapeutic applications of these compounds in the treatment of epilepsy and related disorders. The potency and efficacy of these compounds were compared with established antiepileptic drugs, showing their relevance in medical research (Mulzac & Scott, 1993).
Anti-Inflammatory Activity
The anti-inflammatory potential of β-hydroxy-β-arylpropanoic acids, structurally similar to Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate, has been a subject of interest. These compounds, particularly 2-methyl-3-hydroxy-3,3-diphenyl-propanoic acid, have shown significant anti-inflammatory activity, surpassing that of standard NSAIDs like ibuprofen. Their effects on COX-2 inhibition and gastric tolerability suggest their potential as therapeutic agents for inflammatory conditions (Savić et al., 2011).
Metabolism and Clearance
Studies have also focused on the metabolism and clearance of compounds similar to Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate. For instance, MK-571, a leukotriene antagonist, showed species-dependent stereoselective plasma protein binding and clearance rates, providing insights into the pharmacokinetics and dynamics of these compounds. Such studies are crucial in understanding the metabolic pathways, efficacy, and safety profiles of potential therapeutic agents (Tocco et al., 1990).
Eigenschaften
IUPAC Name |
methyl 3-(2-chlorophenyl)-3-(thiophen-2-ylsulfonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S2/c1-20-13(17)9-12(10-5-2-3-6-11(10)15)16-22(18,19)14-7-4-8-21-14/h2-8,12,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAUDKOVCUNTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

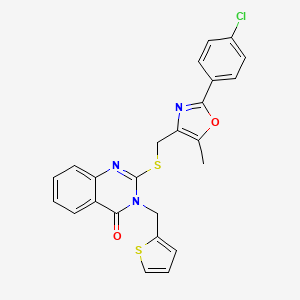
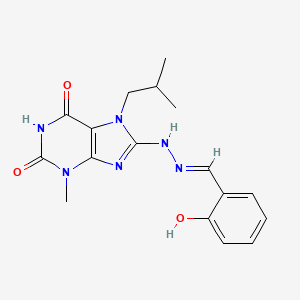
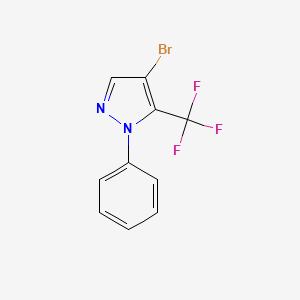
![(2Z)-7-hydroxy-2-{[3-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2479510.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2479514.png)
![(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid](/img/structure/B2479516.png)

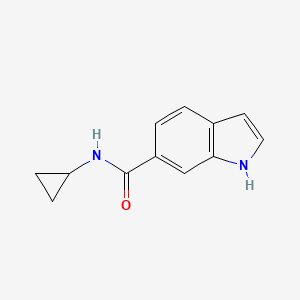
![Ethyl 5-[(3,4-difluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479520.png)

![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2479524.png)
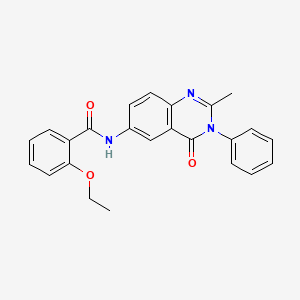
![1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone](/img/structure/B2479526.png)